4-(Pyrrolidin-1-ylsulfonyl)aniline is an organic compound with the molecular formula C10H14N2O2S. This compound features a pyrrolidine ring linked to a sulfonyl group, which is further connected to an aniline moiety. It is primarily recognized for its potential applications in chemical synthesis and biological research, particularly in the development of new therapeutic agents and in the study of various biological activities, including antimicrobial and anticancer properties .
The compound is classified under sulfonamides and is characterized by its unique structural features that include a sulfonyl functional group and an aniline structure. It is commonly utilized as a building block in organic synthesis and is of significant interest in medicinal chemistry due to its diverse biological activities .
The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline typically involves the following steps:
The molecular structure of 4-(Pyrrolidin-1-ylsulfonyl)aniline consists of:
4-(Pyrrolidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to develop new derivatives with tailored properties.
The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets within biological systems. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the pyrrolidine ring enhances the binding affinity and specificity of the compound. This interaction can modulate various biochemical pathways, contributing to its observed biological effects, such as inhibition of certain kinases implicated in cancer progression .
4-(Pyrrolidin-1-ylsulfonyl)aniline has numerous applications across various fields:
4-(Pyrrolidin-1-ylsulfonyl)aniline serves as a critical pharmacophore in FLT3 kinase inhibitors for acute myeloid leukemia (AML) treatment. Research demonstrates its strategic incorporation into diverse heterocyclic cores significantly modulates inhibitory potency against FLT3-ITD and resistance-conferring FLT3-D835Y mutants. Systematic investigations compared five heterocyclic systems: thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[4,5-b]pyridine, pyrido[4,3-d]pyrimidine, and imidazo[1,2-b]pyridazine. Derivatives featuring the imidazo[1,2-b]pyridazine core exhibited superior activity, with compound 34f (incorporating 4-(pyrrolidin-1-ylsulfonyl)aniline) achieving single-digit nanomolar IC50 values: 4 nM against FLT3-ITD and 1 nM against FLT3-D835Y. Cellular assays confirmed exceptional potency in FLT3-driven cell lines (MV4-11, MOLM-13; GI50 = 4-9 nM), while FLT3-independent lines showed markedly reduced sensitivity (>100-fold difference), underscoring target specificity conferred by the sulfonylaniline moiety [1].
Table 1: Activity Profile of Heterocyclic Cores Incorporating 4-(Pyrrolidin-1-ylsulfonyl)aniline
Heterocyclic Core | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | MV4-11 GI50 (nM) | Selectivity Index (vs. FLT3-indep. lines) |
---|---|---|---|---|
Imidazo[1,2-b]pyridazine (34f) | 4 | 1 | 7 | >100 |
Thieno[3,2-d]pyrimidine (5a) | 5,098 | NT | 1,665 | ~5 |
Pyrazolo[1,5-a]pyrimidine (14) | >20,000 | NT | >10,000 | <1 |
Imidazo[4,5-b]pyridine | Data not reported | NT | Low µM range | Low |
Pyrido[4,3-d]pyrimidine | Data not reported | NT | Low µM range | Low |
NT = Not Tested
The installation of 4-(pyrrolidin-1-ylsulfonyl)aniline onto heterocyclic scaffolds relies heavily on palladium-catalyzed cross-coupling reactions. Suzuki coupling enables the introduction of aryl/heteroaryl groups at specific positions, while Buchwald-Hartwig amination forms crucial C-N bonds linking the aniline nitrogen to electrophilic centers on the core. For thieno[3,2-d]pyrimidine derivatives, synthesis commenced with 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine. Reaction with 4-(pyrrolidin-1-ylsulfonyl)aniline under basic conditions (t-BuOK, 0°C) yielded the monosubstituted chloropyrimidine 4a. Subsequent Suzuki cross-coupling with arylboronic acids generated biaryl derivatives (4a-b), though mixtures of mono- and dialkylated products sometimes formed. Buchwald-Hartwig amination of the remaining chloride in 4a with amines like 2,5-diaminopyridine yielded diamino derivatives (5a-b), albeit with moderate yields (10-25%). Attempts to use bulkier diamines (trans-1,4-cyclohexyldiamine) under heating led to decomposition, highlighting the sensitivity of these reactions to steric factors and conditions [1] [4]. Optimization focused on ligand selection (e.g., XPhos, SPhos), base (Cs2CO3, t-BuONa), and temperature to maximize yield and minimize undesired bis-addition or dehalogenation byproducts observed during pyrazolo[1,5-a]pyrimidine synthesis [1].
Table 2: Reaction Optimization for Installing 4-(Pyrrolidin-1-ylsulfonyl)aniline
Reaction Type | Core Structure | Key Reagent/Condition | Challenge | Optimization/Outcome |
---|---|---|---|---|
Nucleophilic Substitution | Thieno[3,2-d]pyrimidine | t-BuOK, 0°C | Selective monosubstitution | Achieved 3 (mono) vs. dialkylated |
Suzuki Coupling | Thieno[3,2-d]pyrimidine | Pd(dppf)Cl2, ArB(OH)2, base | Dialkylation (4b) | Controlled stoichiometry for 4a |
Buchwald-Hartwig Amination | Thieno[3,2-d]pyrimidine | Pd2(dba)3, XantPhos, amine, base | Low yield, isomer formation (5a/5b) | Yield improvement with specific ligands |
Buchwald-Hartwig Amination | Pyrazolo[1,5-a]pyrimidine | High temp (210°C) | Dehalogenation (14) | Lower temp, optimized catalyst required |
Although not explicitly detailed in the primary reaction schemes, the search results indicate 4-(pyrrolidin-1-ylsulfonyl)aniline plays a pivotal role in generating potent trisubstituted purine-based FLT3 inhibitors. These compounds, bearing structural similarities to the investigated heterocyclic mimics, utilize the sulfonylaniline moiety as a key substituent. The sulfonamide group likely enhances target binding through hydrogen bonding interactions within the FLT3 kinase domain, particularly in the hydrophobic back pocket, while the pyrrolidine ring may contribute to solubility and optimal pharmacokinetic properties. Molecular modeling studies of related pyrimidine-4,6-diamine FLT3 inhibitors suggest the sulfonylaniline group occupies a specific hydrophobic region near the gatekeeper residue, promoting high selectivity over c-KIT (>500-fold for compound 13a), a critical factor in reducing dose-limiting myelosuppression associated with dual FLT3/c-KIT inhibition [4]. The electron-withdrawing sulfonyl group also modulates the electron density of the aniline nitrogen, influencing its reactivity during nucleophilic substitution or amide bond formation steps used to attach it to the purine C2 or C6 positions. This strategic placement was inspired by earlier observations that trisubstituted purines act as potent FLT3 inhibitors, leading to the design of isosteric heterocyclic derivatives retaining the 4-(pyrrolidin-1-ylsulfonyl)aniline pharmacophore [1].
The traditional synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline and its incorporation into complex molecules often involves energy-intensive steps and hazardous solvents. Mesoporous silica materials (MSMs), particularly SBA-15 and KCC-1, offer a sustainable platform for catalyzing these reactions due to their high surface area (>500 m²/g), tunable pore size (2-50 nm), and ease of functionalization. Surface modification with sulfonic acid groups (-SO3H) via post-synthetic grafting (e.g., using (3-mercaptopropyl)trimethoxysilane followed by oxidation) or co-condensation creates strong Brønsted acid sites [2] [8]. These sulfonated MSMs efficiently catalyze key steps like sulfonamide bond formation (potentially relevant for synthesizing the core structure itself) or coupling reactions involving 4-(Pyrrolidin-1-ylsulfonyl)aniline derivatives. Furthermore, aminopropyl-functionalized MSMs (e.g., SBA-15-NH2 prepared using APTES) significantly enhance reaction efficiency in related drug synthesis contexts by promoting reactant concentration within pores and facilitating condensation reactions [2] [6]. The sustainability aspect is amplified by utilizing biomass-derived silica sources. Bagasse bottom ash (BBA), a sugar industry waste rich in amorphous silica (up to 70% extractable), can be processed via low-temperature alkaline dissolution (100°C, NaOH) followed by acid precipitation to yield high-purity silica suitable for MSM synthesis. This approach dramatically reduces the carbon footprint compared to traditional silica production from quartz at 1300-1550°C (>1.5 kg CO2/kg silica) [6] [10]. Green synthesis routes for MSMs using sodium silicate from BBA and bio-derived templates (e.g., polysaccharides, chitosan) further enhance the eco-profile of catalytic supports for manufacturing sulfonylaniline-based pharmaceuticals [10].
Table 3: Mesoporous Silica Applications in Sulfonylaniline Chemistry
MSM Type | Surface Functionalization | Relevance to Sulfonylaniline Chemistry | Green Advantage |
---|---|---|---|
SBA-15 | -SO3H | Acid catalysis (sulfonamide formation, cyclizations) | High loading, ordered pores enhance efficiency |
KCC-1 (Fibrous) | -NH2 | Base catalysis, reactant immobilization | High accessibility of fibrous morphology |
MCM-41 | -SO3H/-NH2 | Model catalyst for coupling reactions | Well-defined structure |
BBA-derived Silica | None or -SO3H/-NH2 | Support synthesis from waste biomass | Reduces CO2 footprint, utilizes waste |
Compounds Mentioned:4-(Pyrrolidin-1-ylsulfonyl)aniline, Thieno[3,2-d]pyrimidine, Pyrazolo[1,5-a]pyrimidine, Imidazo[4,5-b]pyridine, Pyrido[4,3-d]pyrimidine, Imidazo[1,2-b]pyridazine (34f), SBA-15, KCC-1, MCM-41, Bagasse Bottom Ash (BBA) Silica
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: